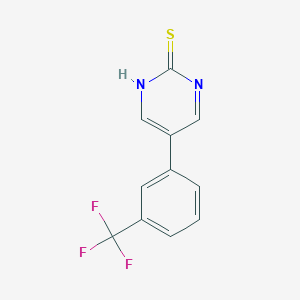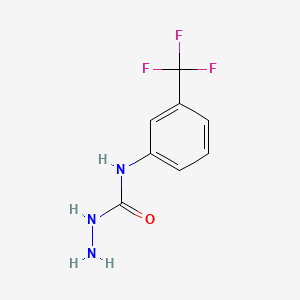
3,5-Bis(trifluorometil)piridina
Descripción general
Descripción
3,5-Bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 3 and 5 positions. This compound is notable for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of trifluoromethyl groups into the pyridine ring enhances the compound’s stability, lipophilicity, and electron-withdrawing capacity, making it a versatile building block in organic synthesis .
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology and Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: In the agrochemical industry, 3,5-Bis(trifluoromethyl)pyridine is used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
Target of Action
It is known that trifluoromethyl group-containing compounds can exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group can enhance the interaction with its targets, potentially through key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can affect various biochemical pathways, potentially through their interaction with different enzymes .
Pharmacokinetics
It is known that the trifluoromethyl group strategically placed on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level, potentially through their interaction with different enzymes .
Action Environment
It is known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridine derivatives can influence their biological activities .
Análisis Bioquímico
Biochemical Properties
3,5-Bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target biomolecules. For instance, 3,5-Bis(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, leading to the modulation of their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Bis(trifluoromethyl)pyridine has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Furthermore, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3,5-Bis(trifluoromethyl)pyridine can inhibit the activity of cytochrome P450 enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3,5-Bis(trifluoromethyl)pyridine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 3,5-Bis(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with alterations in cellular function, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, 3,5-Bis(trifluoromethyl)pyridine can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
3,5-Bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 3,5-Bis(trifluoromethyl)pyridine can influence the activity of enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3,5-Bis(trifluoromethyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)pyridine can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3,5-Bis(trifluoromethyl)pyridine can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification. Additionally, this compound can localize to the mitochondria, influencing mitochondrial function and energy production .
Métodos De Preparación
The synthesis of 3,5-Bis(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. For instance, the reaction of 3,5-dichloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield 3,5-Bis(trifluoromethyl)pyridine . Another method involves the use of trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF3) under specific reaction conditions .
Industrial production of 3,5-Bis(trifluoromethyl)pyridine typically involves large-scale fluorination processes, where the reaction parameters such as temperature, pressure, and the choice of solvent are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
3,5-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding pyridine N-oxides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
3,5-Bis(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 4-(trifluoromethyl)pyridine . While these compounds share similar structural features, 3,5-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and biological properties. For example, 2,3,5-DCTF is primarily used in crop protection, whereas 3,5-Bis(trifluoromethyl)pyridine finds broader applications in pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOYYWUVYZZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380859 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-47-0 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)
![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)


![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)
![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)
